molecular formula B5H9<br>C14H14NO4PS B011624 Pentaborane CAS No. 19624-22-7

Pentaborane

Cat. No. B011624
CAS RN: 19624-22-7
M. Wt: 323.31 g/mol
InChI Key: AIGRXSNSLVJMEA-FQEVSTJZSA-N
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Description

Pentaborane is a highly reactive and toxic chemical compound that has been used in scientific research for several decades. It is a boron hydride with the chemical formula B5H9, and it is a colorless liquid that has a pungent odor. Pentaborane is a highly reactive compound that can easily ignite in the presence of air, and it is therefore handled with extreme care in laboratory settings.

Scientific Research Applications

  • Synthesis and Polymerization : Pentaborane has been used in the development of high-yield, continuous flow synthesis of polymers like C2B3H5, C2B4H6, and C2B5H7, enhancing their elasticity and reducing crystallinity (Williams & Ditter, 1969).

  • Study of Alkali Halides : Research involving pentaborane has included studying the distances and bond orders of alkali halides on substances such as CaCO3 and NaNO3 (Schulz, 1952).

  • Chemical Reactions and Derivatives : It is used in chemical reactions, where the rate of rearrangement varies depending on the alkyl substituents and bases involved (Onak et al., 1967).

  • Fire Protection Systems : The use of inhibitors like butadiene, toluene, and benzene can affect the flame speed and ignition induction times in pentaborane-air systems, which is significant for fire protection (Snyder et al., 1965).

  • NMR Spectroscopy and Derivatives : Pentaborane's chemistry encompasses synthesis, reactivity, NMR spectroscopy, and derivatives like metallaboranes and linked B5 cages (Beall & Gaines, 1999).

  • Reaction with Dimethyl Sulfide : Pentaborane (9) forms through the reaction of dimethyl sulfide-triborane adduct with additional dimethyl sulfide (Ishii & Kodama, 1990).

  • Toxicological Effects : Studies have shown that pentaborane can cause severe central nervous system damage, profound acidosis, rhabdomyolysis, liver damage, and even death (Yarbrough et al., 1985).

  • Detection Instruments : Instruments have been developed to detect pentaborane in air with high sensitivity, using principles like flame emission, which can also be modified for other volatile materials (Braman & Gordon, 1965).

  • Spectroscopic Studies : Infrared spectroscopic studies of pentaborane have contributed to understanding the exchange reactions involving this compound (Kaufman & Koski, 1956).

properties

IUPAC Name

ethoxy-(4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C14H14NO4PS/c1-2-18-20(21,14-6-4-3-5-7-14)19-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3/t20-/m0/s1
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InChI Key

AIGRXSNSLVJMEA-FQEVSTJZSA-N
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Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
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Isomeric SMILES

CCO[P@@](=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
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Molecular Formula

C14H14NO4PS
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Molecular Weight

323.31 g/mol
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Physical Description

Pentaborane appears as a clear colorless liquid with a pungent odor like sour milk. Freezing point -52.9 °F (-46.6 °C). Boiling point 136.4 °F (58 °C). Decomposition temperature 302 °F (150 °C). Vapors toxic both under prolonged exposure to low concentrations and short exposure to high concentrations. Density 0.61 g / cm3. Under prolonged exposure to intense heat the containers may rupture violently and rocket., Colorless liquid with a pungent odor like sour milk; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent odor like sour milk.
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Boiling Point

140 °F at 760 mmHg (EPA, 1998), 60 °C, 140 °F
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Flash Point

86 °F (EPA, 1998), 86 °F, 86 °F (30 °C) (closed cup) /table/, 30 °C c.c.
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Solubility

Reacts with water (NIOSH, 2023), Solubility in water: reaction, Reacts
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Density

0.61 at 32 °F (EPA, 1998) - Less dense than water; will float, 0.61 at 0 °C/4 °C, Density (at 0-4 °C): 0.6 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.3, 0.62
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Vapor Density

2.2, Relative vapor density (air = 1): 2.2
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Vapor Pressure

171 mmHg at 68 °F (EPA, 1998), 171.0 [mmHg], Vapor pressure: 1kPa (7.5 mm Hg) at -34.8 °C; 10 kPa (75 mm Hg) at 3.8 °C; 100 kPa (750 mm Hg) at 57.6 °C, 171 mm Hg at 20 °C; 66 mm Hg at 0 °C, Vapor pressure, kPa at 20 °C: 22.8, 171 mmHg
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Mechanism of Action

May deplete monoamine neurotransmitters in the central nervous system (inhibition of norepinephrine, dopamine, and serotonin metabolism., A clue to the mechanism of action of pentaborane in the CNS was found in the inhibition of glycolysis.
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Product Name

Pentaborane

Color/Form

Colorless liquid.

CAS RN

19624-22-7, 65580-80-5
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Record name Ethyl p-nitrophenyl benzenethiophosphonate, (-)-
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Melting Point

-51.9 °F (EPA, 1998), -46.6 °C, -47 °C, -52 °F
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Record name PENTABORANE
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Record name PENTABORANE
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Record name Pentaborane
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,660
Citations
WJ Dulmage, WN Lipscomb - Acta Crystallographica, 1952 - scripts.iucr.org
Pentaborane crys~ ls are pyroeleetrie and belong to the space group C~ v-I4mm, with two molecules in a unit cell of dimensions a= 7.16, c= 5.38 A. A molecular symmetry of C4v is …
Number of citations: 93 scripts.iucr.org
DF Gaines - Accounts of Chemical Research, 1973 - ACS Publications
Pentaborane (9), B5H9, has been known for 50 years1 and its structure was determined over 20 years ago, 2 but itsunusual and interesting chemical properties have been extensively …
Number of citations: 43 pubs.acs.org
TP Onak, GB Dunks, IW Searcy… - Inorganic Chemistry, 1967 - ACS Publications
The preparations of a number of pentaborane derivatives are described and nB and nmr spectra recorded and correlated. Assessments of alternative preparative schemes are given. An …
Number of citations: 63 pubs.acs.org
I Shapiro, JF Ditter - The Journal of Chemical Physics, 1957 - pubs.aip.org
… of pentaborane-dg and a partial mass spectrum of pentaborane-… The vapor pressure for pentaborane-dg containing 3.9% of … the vapor pressure equation for pentaborane is logloPmm = …
Number of citations: 29 pubs.aip.org
HJ Hrostowski, GC Pimentel - Journal of the American Chemical …, 1954 - ACS Publications
Deuterated pentaborane was prepared by catalytic exchange between B5H» and deuterium at room temperature. The infrared absorption spectra of gaseous B6H8 and B6D9 were …
Number of citations: 53 pubs.acs.org
JF Ditter, I Shapiro - Journal of the American Chemical Society, 1959 - ACS Publications
In the partial oxidationof pentaborane-9 an intermediate compound which is not a pure boronhydride has been isolated and identified by using isotopicsubstitution techniques in …
Number of citations: 41 pubs.acs.org
L Adams, SN Hosmane, JE Eklund… - Journal of the …, 2002 - ACS Publications
… The reaction of natural pentaborane(9) has been profitably … Therefore, the 10 B-enriched pentaborane(9) was converted … the first systematic synthetic approach to pentaborane(9) of both …
Number of citations: 39 pubs.acs.org
DF Gaines, TV Iorns - Journal of the American Chemical Society, 1968 - ACS Publications
Compounds having the general formula µ^ 3 6 8 (where Miv= Si, Ge, Sn, or Pb, and R= H, CH3, and C2H5) are formed in the low-temperature reaction of LiB5H8 with halo derivatives of …
Number of citations: 59 pubs.acs.org
P Brint, EF Healy, TR Spalding… - Journal of the Chemical …, 1981 - pubs.rsc.org
The bonding and structures of B5H9, B6H10, and B6H62– and the protonated species B5H10+, B6H11+, B6H7–, and B6H8 are analysed with MNDO, Gaussian-80, and self-consistent …
Number of citations: 16 pubs.rsc.org
B Wrackmeyer, HJ Schanz - Collection of Czechoslovak chemical …, 1997 - cccc.uochb.cas.cz
The formation of organo substituted 1-carba-arachno-pentaborane(10) derivatives is shown to proceed in high yield via in situ generated 1,1,1-tris(diethylboryl)propane (2) from diethyl(…
Number of citations: 26 cccc.uochb.cas.cz

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